Copper sulfamate
Overview
Description
Copper sulfamate is a chemical compound with the formula Cu(NH₂SO₃)₂. It is a copper salt of sulfamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role as a catalyst in organic synthesis and its use in electroplating processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper sulfamate can be synthesized through the reaction of copper oxide or copper carbonate with sulfamic acid. The reaction typically involves dissolving copper oxide or copper carbonate in an aqueous solution of sulfamic acid, followed by crystallization to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper metal with sulfamic acid in the presence of an oxidizing agent. The process involves dissolving copper in a solution of sulfamic acid and then oxidizing the copper to form this compound. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Copper sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper sulfate and other copper compounds.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: this compound can participate in substitution reactions, where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Organic halides, amines.
Major Products Formed:
Oxidation: Copper sulfate, copper oxide.
Reduction: Metallic copper.
Substitution: Various copper-organic complexes.
Scientific Research Applications
Copper sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the Biginelli reaction for the synthesis of dihydropyrimidinones.
Biology: this compound is used in biochemical assays and as a reagent in the study of copper-dependent enzymes.
Industry: this compound is widely used in electroplating processes to deposit copper on various substrates, providing a smooth and uniform coating.
Mechanism of Action
The mechanism by which copper sulfamate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. In biological systems, copper ions can bind to proteins and enzymes, altering their activity and function. The sulfamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Copper sulfamate can be compared with other copper salts, such as copper sulfate and copper nitrate. While all these compounds contain copper ions, this compound is unique due to the presence of the sulfamate group, which imparts distinct chemical properties and reactivity. Similar compounds include:
Copper sulfate: Commonly used in agriculture and as a fungicide.
Copper nitrate: Used in the preparation of other copper compounds and in pyrotechnics.
Copper acetate: Used as a catalyst and in the synthesis of various organic compounds.
This compound stands out due to its specific applications in electroplating and as a catalyst in organic synthesis, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
copper;disulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBQWDYEGOYSW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478172 | |
Record name | copper;disulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-38-0 | |
Record name | copper;disulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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